molecular formula C17H16ClN5O B5789263 2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-(2,3-dimethylphenyl)acetamide

2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B5789263
M. Wt: 341.8 g/mol
InChI Key: WNSLPCOXOVFJNU-UHFFFAOYSA-N
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Description

2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-(2,3-dimethylphenyl)acetamide is a complex organic compound that features a tetrazole ring, a chlorophenyl group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chlorobenzonitrile with sodium azide and triethyl orthoformate in an acidic medium to form the tetrazole ring . This intermediate is then reacted with 2,3-dimethylaniline under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of tetrazole N-oxides.

    Reduction: Formation of 2-[5-(phenyl)tetrazol-2-yl]-N-(2,3-dimethylphenyl)acetamide.

    Substitution: Formation of various substituted tetrazoles depending on the nucleophile used.

Scientific Research Applications

2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-(2,3-dimethylphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit or activate the target, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-(2,3-dimethylphenyl)acetamide is unique due to the presence of both chlorophenyl and dimethylphenyl groups, which can impart specific properties and reactivity. Its tetrazole ring also provides a versatile scaffold for further modifications and applications.

Properties

IUPAC Name

2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O/c1-11-6-5-9-15(12(11)2)19-16(24)10-23-21-17(20-22-23)13-7-3-4-8-14(13)18/h3-9H,10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSLPCOXOVFJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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